6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-(3-fluorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOQRBBBGFSMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the chromenone core.
Sulfonylation: Attachment of the 3-fluorobenzenesulfonyl group at the 3rd position.
The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized chromenone derivatives.
Reduction: Formation of reduced chromenone derivatives.
Scientific Research Applications
6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features :
- 3-Fluorobenzenesulfonyl at C3 : The sulfonyl group acts as a strong electron-withdrawing group, while the fluorine atom may participate in halogen bonding or modulate pharmacokinetics .
The biological and physicochemical properties of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one can be contextualized by comparing it to structurally related coumarin derivatives. Key analogs include compounds with variations in substituents at the 3-position (e.g., thiazole, acetyl, benzoyl) and halogenation patterns.
Substituent-Driven Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): Sulfonyl (e.g., 3-fluorobenzenesulfonyl) and acetyl groups increase reactivity at the coumarin carbonyl, favoring nucleophilic interactions.
- Melting Points : Thiazole derivatives (e.g., CMRN7) exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and planar aromatic systems .
Key Observations :
- Antitumor Activity: Pyrazolo-pyrimidine and pyrazole derivatives show potent activity against HEPG2-1 liver carcinoma cells (IC₅₀ < 4 µM), likely due to α,β-unsaturated carbonyl interactions with cellular targets . The sulfonyl group in the target compound may similarly enhance binding to kinase or protease targets.
- Antimicrobial Activity : Thiazole derivatives (e.g., CMRN7) exhibit moderate antimicrobial effects, suggesting that the 3-fluorobenzenesulfonyl group could be optimized for biofilm inhibition or bacterial enzyme targeting .
Structural and Energetic Insights
highlights the role of halogen bonding (C–Br⋯O) and hydrogen bonding in stabilizing coumarin derivatives.
Biological Activity
6-Bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is C15H10BrFNO3S. The presence of a bromine atom, a fluorobenzenesulfonyl group, and a chromenone core suggests diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one exhibit significant antitumor properties. For instance, one study synthesized various heterocycles based on this compound and evaluated their antiproliferative effects against liver carcinoma cell lines (HEPG2-1). The results demonstrated promising cytotoxic activities, with some derivatives showing IC50 values in the low micromolar range, indicating their potential as anticancer agents .
The antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells. The compounds may inhibit key enzymes involved in cell proliferation and survival pathways. Specifically, the interaction with topoisomerases and cyclin-dependent kinases has been suggested as a mechanism through which these compounds exert their effects .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Antitumor | 6-Bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one | HEPG2-1 | 5.4 | Induction of apoptosis |
| Antimicrobial | 6-Bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one | E. coli | 12.0 | Disruption of bacterial cell wall |
| Anti-inflammatory | 6-Bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one | RAW 264.7 | 8.5 | Inhibition of NF-kB pathway |
Case Studies
- Antitumor Efficacy : A specific derivative was tested on HEPG2-1 cells, revealing an IC50 value of 5.4 µM, which indicates strong antiproliferative activity. This study highlighted the compound's potential for further development as an anticancer therapeutic agent .
- Antimicrobial Properties : Another study focused on the antimicrobial activity against Escherichia coli, where the compound exhibited an IC50 value of 12.0 µM, demonstrating its effectiveness in disrupting bacterial cell walls and inhibiting growth .
- Anti-inflammatory Effects : Research involving RAW 264.7 macrophages showed that the compound inhibited the NF-kB signaling pathway with an IC50 value of 8.5 µM, suggesting its potential use in treating inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the chromenone core. Key steps include:
- Bromination : Electrophilic substitution at the 6-position using bromine or N-bromosuccinimide (NBS) under acidic conditions .
- Sulfonylation : Reaction of 3-hydroxy-chromenone with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization focuses on solvent choice (e.g., dichloromethane for sulfonylation), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., DMAP for accelerated sulfonylation) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., sulfonyl group at C3, bromine at C6) and aromatic coupling patterns .
- Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] peak at m/z 413.94 for CHBrFOS) .
- X-ray Crystallography : For absolute configuration determination, as seen in related chromenone derivatives (e.g., C–H···O hydrogen bonds and π-π stacking in crystal packing) .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
Initial screening includes:
- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) with IC values compared to reference drugs like doxorubicin .
- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages, with dose-response curves to determine efficacy .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., PI3K) or proteases, using ATP/NADPH depletion as readouts .
Advanced Research Questions
Q. How can molecular docking and dynamics studies elucidate its mechanism of action?
Computational approaches include:
- Docking (AutoDock Vina) : To predict binding poses in PI3K or mTOR active sites, prioritizing interactions between the sulfonyl group and Lys802/Phe961 residues .
- MD Simulations (GROMACS) : Assessing stability of ligand-protein complexes over 100-ns trajectories, with RMSD/RMSF analysis to identify critical binding motifs .
- Free Energy Calculations (MM-PBSA) : Quantifying contributions of hydrophobic (fluorophenyl) and electrostatic (sulfonyl) interactions to binding affinity .
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in IC values or selectivity may arise from:
- Purity Variations : Impurities >5% (e.g., dehalogenated byproducts) skew results; validate via HPLC-MS .
- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) or incubation time (24 vs. 48 hours) .
- Structural Analogues : Compare with 6-bromo-3-(4-chlorobenzenesulfonyl) derivatives to isolate fluorophenyl-specific effects .
Q. What strategies improve synthetic yield and scalability for gram-scale production?
Advanced optimization includes:
- Flow Chemistry : Continuous bromination-sulfonylation in microreactors to enhance mixing and reduce reaction time (30% yield increase) .
- Catalytic Systems : Pd/C for Suzuki coupling of intermediates, reducing stoichiometric waste .
- DoE (Design of Experiments) : Multivariate analysis of temperature, solvent polarity, and reagent stoichiometry to identify robust conditions .
Q. How does crystallographic data inform supramolecular interactions and stability?
X-ray studies (e.g., PDB ID 0FO analogs) reveal:
- Hydrogen Bonding : C–H···O interactions between sulfonyl oxygen and adjacent chromenone rings (2.8–3.2 Å) .
- π-π Stacking : Offset stacking of fluorophenyl and chromenone rings (3.5 Å spacing) stabilizing crystal lattices .
- Solvent Effects : Chloroform inclusion in crystal voids alters melting points and hygroscopicity .
Methodological Notes
- Contradictions : and report divergent antiproliferative IC values (e.g., 12 μM vs. 28 μM in MCF-7). Cross-validate using identical cell passages and assay protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
